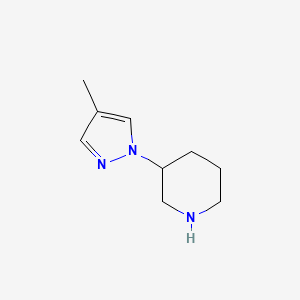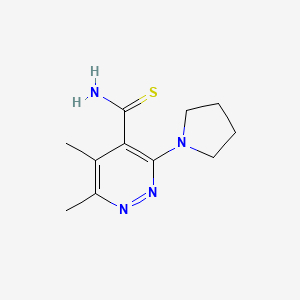
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Vue d'ensemble
Description
“5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide” is a chemical compound with the molecular formula C11H16N4S . It has a molecular weight of 236.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Structural Studies and Synthesis Techniques
- Structural studies have elucidated the molecular configurations of several related compounds, highlighting their potential for supramolecular assembly and interactions. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, demonstrating their molecular structures and potential for further chemical exploration Artime, Castiñeiras, García-Santos, & Saa, 2018.
Applications in Coordination Chemistry
- Compounds with similar structures have shown the ability to form complex metal assemblies. For instance, Hoogenboom, Moore, & Schubert (2006) described the synthesis of 3,6-di(pyridin-2-yl)pyridazines and their capacity to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, emphasizing their utility in coordination chemistry Hoogenboom, Moore, & Schubert, 2006.
Chemical Reactivity and Derivative Synthesis
- Research on the reactivity of related pyridazine compounds provides insights into derivative synthesis. Saldías et al. (2020) investigated the reaction pathways of a pyridazine-3-carboxylic acid derivative, yielding compounds with potential for further pharmacological study Saldías, Palominos, Pizarro, & Vega, 2020.
Derivatization for Analytical Applications
- Inoda et al. (2011) synthesized derivatization reagents for carboxylic acids, incorporating a pyridinyl moiety, which enhanced electrospray ionization response in mass spectrometry, demonstrating the utility of such compounds in analytical chemistry Inoda, Nishiyama, Yoshikado, Suwanai, & Santa, 2011.
Potential Antiviral Activities
- Compounds structurally related to 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide have been explored for their antiviral activities. Moskalenko et al. (2021) synthesized derivatives with potential inhibitory activity against yellow fever virus, indicating possible applications in antiviral drug development Moskalenko, Barchina, Tsyhankov, Lega, Fedchenkova, & Demchenko, 2021.
Antioxidant Properties
- Zaki et al. (2017) investigated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, illustrating the potential of similar structures in developing antioxidant agents Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017.
Propriétés
IUPAC Name |
5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINLDNCYKOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=S)N)N2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



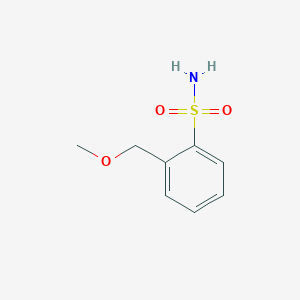
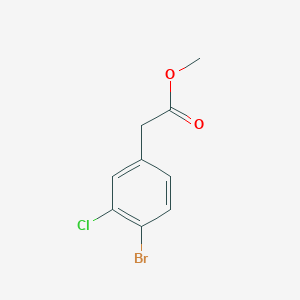
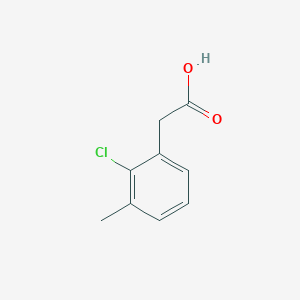

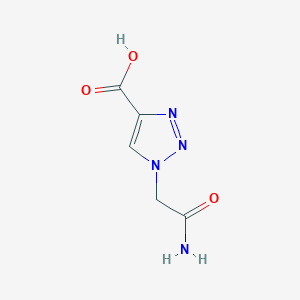
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
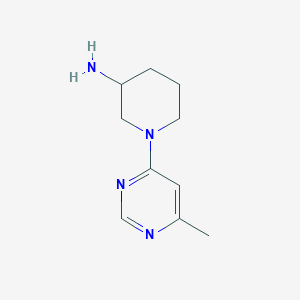
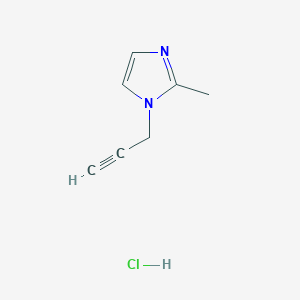
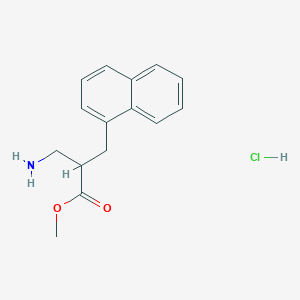
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
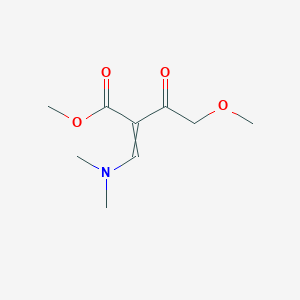
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
